8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide
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Overview
Description
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is a chemical compound with the molecular formula C14H21BrN2 and a molecular weight of 297.2339 . This compound is known for its unique spiro structure, which includes a nitrogen atom within the spiro ring system. It is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide typically involves the reaction of a spiro compound with a brominating agent. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different spiro compounds with various functional groups replacing the bromide ion.
Scientific Research Applications
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures but different functional groups, such as 1,3-dioxane or 1,3-dithiane rings.
Other Spiro Compounds: Various spiro compounds with different heteroatoms or substituents.
Uniqueness
8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide is unique due to its specific spiro structure and the presence of a bromide ion, which imparts distinct reactivity and properties. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
Properties
CAS No. |
136312-82-8 |
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Molecular Formula |
C14H21BrN2 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
8-phenyl-8-aza-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C14H21N2.BrH/c1-2-6-14(7-3-1)15-8-12-16(13-9-15)10-4-5-11-16;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1 |
InChI Key |
JMKRDFYHIXSSGB-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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